2-Methyl-1-propylamine, also known as isobutylamine or valamine, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 2-Methyl-1-propylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 2-methyl-1-propylamine is primarily located in the cytoplasm. 2-Methyl-1-propylamine is also a parent compound for other transformation products, including but not limited to, N-hydroxy-2-methylpropanamine, pipercallosine, and pipercallosidine. 2-Methyl-1-propylamine is a cheesy and fishy tasting compound that can be found in black elderberry, common grape, and french plantain. This makes 2-methyl-1-propylamine a potential biomarker for the consumption of these food products.
2-methylpropanamine is an alkylamine having isobutyl as the alkyl group. It has been isolated from Sambucus nigra (Elderberry). It has a role as a plant metabolite. It is a conjugate base of a 2-methylpropanaminium.
(CH3)2CHCH2NH2
C4H11N
Isobutylamine
CAS No.: 78-81-9
Cat. No.: VC20880495
Molecular Formula: C4H11N
(CH3)2CHCH2NH2
C4H11N
Molecular Weight: 73.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78-81-9 |
---|---|
Molecular Formula | C4H11N (CH3)2CHCH2NH2 C4H11N |
Molecular Weight | 73.14 g/mol |
IUPAC Name | 2-methylpropan-1-amine |
Standard InChI | InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3 |
Standard InChI Key | KDSNLYIMUZNERS-UHFFFAOYSA-N |
SMILES | CC(C)CN |
Canonical SMILES | CC(C)CN |
Boiling Point | 154 to 156 °F at 760 mm Hg (NTP, 1992) 68.5 °C 68-69 °C |
Colorform | Colorless liquid |
Flash Point | 15 °F (NTP, 1992) 15 °F (-9 °C) (closed cup) -9.0 °C c.c. |
Melting Point | -121 °F (NTP, 1992) -85.0 °C Fp -84.6 ° -85 °C -84.6°C |
Introduction
Chemical Structure and Identification
Isobutylamine is an aliphatic primary amine with the molecular formula C₄H₁₁N, specifically (CH₃)₂CHCH₂NH₂. It is one of four isomeric amines of butane, alongside n-butylamine, sec-butylamine, and tert-butylamine.
Identification Parameters
Parameter | Information |
---|---|
Chemical Name | Isobutylamine |
CAS Number | 78-81-9 |
Molecular Formula | C₄H₁₁N |
Molecular Weight | 73.14 g/mol |
IUPAC Name | 2-methylpropan-1-amine |
EC Number | 201-145-4 |
Common Synonyms | IBA, MIBA, 2-Methyl-1-propanamine, Valamine, 1-Amino-2-methylpropane, 2-Methylpropylamine, iso-C₄H₉NH₂ |
UN Number | UN 1214 |
The compound represents the decarboxylated form of the amino acid valine and results from metabolism by the enzyme valine decarboxylase .
Physical and Chemical Properties
Isobutylamine possesses distinctive physical and chemical characteristics that determine its behavior in various applications and influence safety considerations for handling.
Physical Properties
Property | Value |
---|---|
Appearance | Colorless to yellow liquid |
Odor | Strong fishy or cheesy aroma |
Density | 0.72 g/cm³ at 25°C |
Boiling Point | 68-69°C (154.4-156.2°F) |
Melting Point | -85°C (-121°F) |
Flash Point | -20.5°C |
Auto-ignition Temperature | 378°C (712°F) |
Vapor Density | 2.5 (air = 1) |
Vapor Pressure | 13.33 kPa (100 mm Hg) at 19°C |
Chemical Properties
Isobutylamine is highly miscible with water, alcohol, and ether . As a primary amine, it exhibits basic properties and readily reacts with acids to form salts. The compound contains a reactive amino group (-NH₂) that participates in various chemical reactions, making it valuable for synthetic applications.
The compound neutralizes acids in exothermic reactions to form salts plus water . Its basic nature and nucleophilic properties enable it to participate in numerous chemical transformations including addition reactions, substitutions, and condensations.
Production Methods
Isobutylamine is manufactured through several industrial processes:
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Reaction of isobutanol with ammonia
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Thermal decomposition of valine to isoleucine
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Biotechnological routes utilizing recombinant microorganisms
Recent advancements have focused on developing more sustainable production methods, including fermentation processes using engineered microorganisms. These bio-based approaches align with growing interest in renewable chemical production pathways .
Applications and Uses
Isobutylamine serves as a versatile chemical intermediate with applications across multiple industries.
Chemical Synthesis
The compound functions as a key building block in organic synthesis:
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Synthesis of N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide by reacting with trilinolenin
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Formation of hydrogen-bonded complexes with tropolone
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Oxyamination reactions with fullerene (C₆₀) to form polyamines
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Production of bio-based N-isobutyl-5-methyloxazolidinone, which has potential as a green solvent
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Precursor in the synthesis of isobutene through deamination reactions
Industrial Applications
Beyond laboratory synthesis, isobutylamine finds use in:
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Manufacturing of insecticides and various agricultural chemicals
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Processing of wool products
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Production of pharmaceuticals and intermediates
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Manufacture of rubber chemicals and additives
Reactivity Profile
Chemical Reactivity
Isobutylamine exhibits several reactive behaviors:
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Neutralizes acids in exothermic reactions to form salts and water
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May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides
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Can generate flammable hydrogen gas when combined with strong reducing agents like hydrides
Kinetics of Oxidation
Studies on the oxidation kinetics of isobutylamine by potassium ferrate(VI) have shown first-order dependence on both reactants. The observed rate constant decreases with increasing hydroxide ion concentration, indicating a negative fractional order with respect to [OH⁻] .
Biochemical and Physiological Aspects
Isobutylamine has several interesting biochemical properties:
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It is the decarboxylated form of the amino acid valine
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Functions as an odorant that binds to trace amine-associated receptor 3 (TAAR3) in mice
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Can trigger sexual behavior in male mice through interaction with the TAAR2-TAAR9 receptor cluster
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Displays sympathomimetic effects and can act as a cardiac depressant and convulsant
Ecological Information
Though comprehensive ecological data for isobutylamine is limited in the provided sources, its high water solubility suggests potential for mobility in aquatic environments. As with many industrial chemicals, care should be taken to prevent environmental releases, particularly into water systems where it could impact aquatic organisms.
Analytical Methods
Detection and quantification methods for isobutylamine typically employ:
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Gas chromatography
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High-performance liquid chromatography
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Mass spectrometry
Recent Research and Developments
Recent research has highlighted isobutylamine's potential in sustainable chemistry:
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